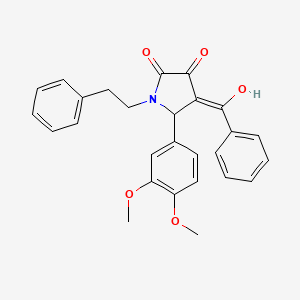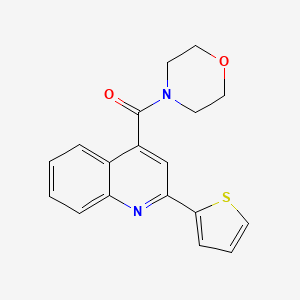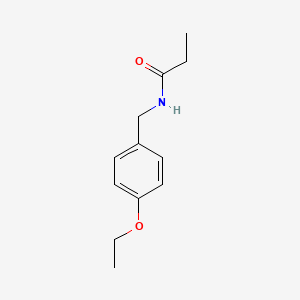
4-(2-chloro-3-phenyl-2-propen-1-yl)-2,6-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-chloro-3-phenyl-2-propen-1-yl)-2,6-dimethylmorpholine, also known as CPMM, is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. CPMM belongs to the class of morpholine compounds and has been used in various research studies due to its unique properties.
作用机制
4-(2-chloro-3-phenyl-2-propen-1-yl)-2,6-dimethylmorpholine works by binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, this compound has been shown to have antioxidant properties, which can help protect against oxidative stress. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of using 4-(2-chloro-3-phenyl-2-propen-1-yl)-2,6-dimethylmorpholine in lab experiments is its ability to act as a potent inhibitor of acetylcholinesterase. This makes it a useful tool for studying the role of acetylcholine in the nervous system. However, this compound is a complex compound that requires careful handling, and its synthesis process is time-consuming and expensive.
未来方向
There are several future directions for research involving 4-(2-chloro-3-phenyl-2-propen-1-yl)-2,6-dimethylmorpholine. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound's ability to inhibit acetylcholinesterase and its neuroprotective effects make it a promising candidate for the development of new treatments for these conditions. Another potential application is in the development of new drugs for the treatment of inflammatory conditions. This compound's anti-inflammatory effects could be harnessed to create new drugs that are more effective and have fewer side effects than current treatments. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and to explore its potential applications in other areas of scientific research.
合成方法
4-(2-chloro-3-phenyl-2-propen-1-yl)-2,6-dimethylmorpholine can be synthesized through a multistep process that involves the reaction of 4-morpholine-2,6-dimethylphenol with chloroacetyl chloride and phenylacetaldehyde. The resulting product is then treated with hydrochloric acid to yield this compound. The synthesis process is complex and requires careful handling of the chemicals involved.
科学研究应用
4-(2-chloro-3-phenyl-2-propen-1-yl)-2,6-dimethylmorpholine has been used in various scientific research studies due to its ability to act as a potent inhibitor of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that plays a critical role in the nervous system. By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
属性
IUPAC Name |
4-[(Z)-2-chloro-3-phenylprop-2-enyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c1-12-9-17(10-13(2)18-12)11-15(16)8-14-6-4-3-5-7-14/h3-8,12-13H,9-11H2,1-2H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDSBYQCFVMZDE-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=CC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C/C(=C/C2=CC=CC=C2)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[4-(4-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5327267.png)
![1-[(1-{[6-(4-methylpiperazin-1-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5327271.png)

![N-methyl-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N-phenylethanediamide](/img/structure/B5327281.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-pyridinecarboxamide](/img/structure/B5327291.png)
![ethyl 2-[2-(acetyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5327299.png)
![4-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]pyrimidin-2-amine](/img/structure/B5327301.png)
![3-allyl-5-(2-chlorobenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-fluorophenyl)ethylidene]hydrazone}](/img/structure/B5327306.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B5327327.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5327331.png)



